![molecular formula C23H25N7OS B2519866 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021025-82-0](/img/structure/B2519866.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazolo[3,4-d]pyrimidin cores have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties . These compounds are characterized by their heterocyclic structures, which often include pyrazole and pyrimidine rings, and are functionalized with various substituents that can influence their biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . Similarly, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were synthesized either by hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines . These methods suggest that the synthesis of the compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin core followed by subsequent functionalization with the benzylpiperazine and thiophene-2-carboxamide moieties.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of multiple heteroatoms and aromatic systems in the compound suggests a complex structure with potential for multiple conformations and tautomeric forms.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the pyrazolo[3,4-d]pyrimidin core and the substituents attached to it. For example, the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones indicates that the pyrazole moiety can participate in cyclization reactions . The benzylpiperazine and thiophene-2-carboxamide groups in the compound of interest could also engage in various chemical reactions, potentially affecting the biological activity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of aromatic rings and heteroatoms would contribute to the compound's solubility, stability, and overall reactivity. The lipophilicity of the benzyl group and the potential hydrogen bonding capacity of the amide and pyrazole groups would influence the compound's interaction with biological targets and its pharmacokinetic properties. These properties are crucial for the compound's potential use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
The study of the disposition and metabolism of related compounds provides insights into the metabolic pathways and pharmacokinetics of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide. For example, the metabolism and excretion patterns of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans after oral administration revealed significant insights into the elimination processes, metabolic pathways, and the role of fecal and urinary excretion in the drug's pharmacokinetics (Renzulli et al., 2011). Such studies are essential for understanding the disposition of complex compounds and can inform the development and clinical use of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide in scientific research.
Safety and Toxicology
Understanding the safety and toxicological profile of compounds structurally related to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is crucial. For instance, studies on the relative abuse liability of indiplon and triazolam highlight the importance of assessing the potential for abuse and adverse effects in the development of new pharmaceuticals (Carter et al., 2007). Such research is critical in guiding the safe use of new compounds in clinical settings.
Environmental and Exposure Studies
Research on environmental exposure to chemicals structurally similar to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, such as organophosphorus and pyrethroid pesticides, informs on the potential environmental impact and human exposure risks. Studies in South Australian preschool children revealed widespread exposure to these chemicals, underscoring the need for monitoring and regulatory measures to mitigate exposure risks (Babina et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7OS/c31-23(20-7-4-14-32-20)24-8-9-30-22-19(15-27-30)21(25-17-26-22)29-12-10-28(11-13-29)16-18-5-2-1-3-6-18/h1-7,14-15,17H,8-13,16H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZIBISHFBNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.